molecular formula C16H22Cl2N2O3 B4564630 N'-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide

N'-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide

Cat. No.: B4564630
M. Wt: 361.3 g/mol
InChI Key: DXNHYKGASVCZHR-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and an octanehydrazide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

N’-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with octanehydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of N’-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with comparable chemical properties.

    2,4-Dichlorophenoxybutanoic acid: A related compound with similar reactivity.

Uniqueness

N’-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile reactivity and a wide range of applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N'-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O3/c1-2-3-4-5-6-7-15(21)19-20-16(22)11-23-14-9-8-12(17)10-13(14)18/h8-10H,2-7,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNHYKGASVCZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide
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N'-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide
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N'-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide
Reactant of Route 4
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N'-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide
Reactant of Route 5
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N'-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide
Reactant of Route 6
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N'-[2-(2,4-dichlorophenoxy)acetyl]octanehydrazide

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